[1-(2-Methoxyphenyl)ethoxy](trimethyl)silane
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Overview
Description
1-(2-Methoxyphenyl)ethoxysilane: is an organosilicon compound with the molecular formula C10H16OSi and a molecular weight of 180.3189 g/mol . This compound is characterized by the presence of a methoxyphenyl group attached to an ethoxy group, which is further bonded to a trimethylsilyl group. It is commonly used in organic synthesis and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)ethoxysilane typically involves the reaction of 2-methoxyphenol with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods: In industrial settings, the production of 1-(2-Methoxyphenyl)ethoxysilane may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(2-Methoxyphenyl)ethoxysilane can undergo oxidation reactions to form corresponding silanols or siloxanes.
Reduction: This compound can be reduced to form simpler silanes.
Substitution: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as or .
Reduction: Reagents like .
Substitution: Conditions typically involve acidic or basic catalysts .
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a protecting group for alcohols and phenols in organic synthesis.
- Acts as a precursor for the synthesis of more complex organosilicon compounds .
Biology:
Medicine:
- Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles .
Industry:
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)ethoxysilane involves its ability to form stable silicon-oxygen bonds . This property is exploited in various chemical reactions where the compound acts as a protecting group or a precursor . The molecular targets and pathways involved include hydroxyl groups on alcohols and phenols, which react with the silyl group to form stable silyl ethers .
Comparison with Similar Compounds
Trimethoxyphenylsilane: Similar in structure but contains three methoxy groups instead of one methoxy and one ethoxy group.
Trimethyl-(1-methyl-2-phenoxy-ethoxy)silane: Contains a phenoxy group instead of a methoxyphenyl group.
Uniqueness:
Properties
CAS No. |
918940-97-3 |
---|---|
Molecular Formula |
C12H20O2Si |
Molecular Weight |
224.37 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)ethoxy-trimethylsilane |
InChI |
InChI=1S/C12H20O2Si/c1-10(14-15(3,4)5)11-8-6-7-9-12(11)13-2/h6-10H,1-5H3 |
InChI Key |
PLFLZDMPXZARKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OC)O[Si](C)(C)C |
Origin of Product |
United States |
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